molecular formula C20H20N2O2 B4624092 2-(4-Butoxyphenyl)quinoline-4-carboxamide

2-(4-Butoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4624092
M. Wt: 320.4 g/mol
InChI Key: BBYJCHHPXRLYEW-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)quinoline-4-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry and drug discovery. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a benzene ring and a butoxyphenyl group at the 2-position, and a carboxamide group at the 4-position. The unique structure of this compound contributes to its significant biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and various nucleophiles. For instance, a four-component sequential reaction between isatins, ammonium acetate, triethyl orthoacetate, and 4-hydroxycoumarin or 4-hydroxy-6-methyl-2H-pyran-2-one can be employed .

Industrial Production Methods

Industrial production of quinoline derivatives often utilizes green and efficient synthetic methodologies. These methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and other environmentally benign protocols . These approaches aim to improve yield, reduce environmental impact, and enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives.

Scientific Research Applications

2-(4-Butoxyphenyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)quinoline-4-carboxamide involves the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in Plasmodium falciparum . This inhibition disrupts the parasite’s ability to synthesize proteins, ultimately leading to its death. The compound’s selectivity and potency make it a promising candidate for antimalarial drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Butoxyphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit translation elongation factor 2 (PfEF2) sets it apart from other quinoline derivatives, making it a valuable compound for antimalarial research and drug development .

Properties

IUPAC Name

2-(4-butoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(21)23)16-6-4-5-7-18(16)22-19/h4-11,13H,2-3,12H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYJCHHPXRLYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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